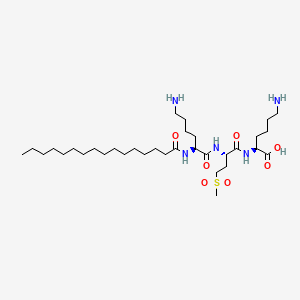
Palmitoyl lysyldioxymethionyllysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl Tripeptide-38 is a synthetic lipopeptide known for its anti-aging properties. It is a matrikine-mimetic peptide that stimulates the production of essential components of the extracellular matrix, such as collagen and hyaluronic acid . This compound is widely used in cosmetic formulations to reduce the appearance of wrinkles and improve skin texture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoyl Tripeptide-38 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the production of Palmitoyl Tripeptide-38 involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for cosmetic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl Tripeptide-38 primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products Formed
The primary product of these reactions is the Palmitoyl Tripeptide-38 peptide itself. Oxidation and reduction reactions can lead to modified peptides with altered functional properties .
Wissenschaftliche Forschungsanwendungen
Palmitoyl Tripeptide-38 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and extracellular matrix interactions.
Medicine: Explored for its potential in wound healing and tissue regeneration.
Industry: Widely used in cosmetic formulations for its anti-aging properties.
Wirkmechanismus
Palmitoyl Tripeptide-38 exerts its effects by mimicking the activity of matrikines, peptides that regulate cell activity. It stimulates the synthesis of collagen, hyaluronic acid, and other extracellular matrix components. This leads to improved skin elasticity, reduced wrinkles, and enhanced skin hydration . The molecular targets include collagen-producing fibroblasts and hyaluronic acid synthase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Pentapeptide-4: Another anti-aging peptide that stimulates collagen production.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing effects, reducing the appearance of expression lines.
Uniqueness
Palmitoyl Tripeptide-38 is unique in its ability to stimulate the synthesis of multiple extracellular matrix components simultaneously. This multifaceted approach makes it particularly effective in anti-aging formulations, providing comprehensive skin rejuvenation .
Eigenschaften
CAS-Nummer |
1101448-24-1 |
|---|---|
Molekularformel |
C33H65N5O7S |
Molekulargewicht |
676.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-4-methylsulfonylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(39)36-27(20-16-18-24-34)31(40)37-28(23-26-46(2,44)45)32(41)38-29(33(42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3,(H,36,39)(H,37,40)(H,38,41)(H,42,43)/t27-,28-,29-/m0/s1 |
InChI-Schlüssel |
RGXYBFJDNNODFP-AWCRTANDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCS(=O)(=O)C)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



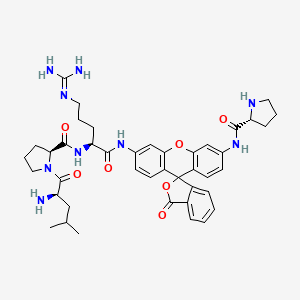
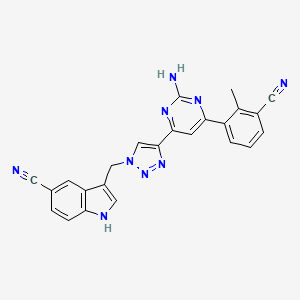
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

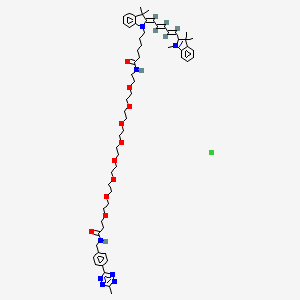

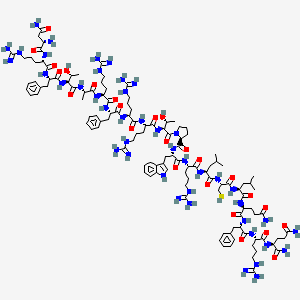
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

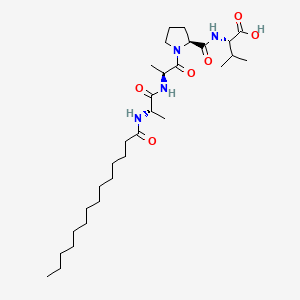
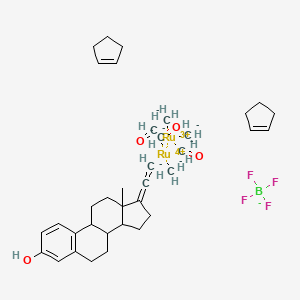
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
